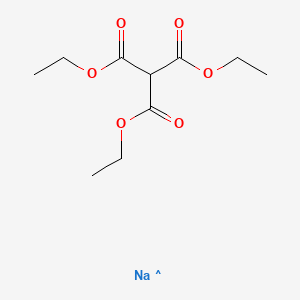

Triethyl methanetricarboxylate sodium

Description

Evolution of Activated Methane (B114726) Derivatives in Organic Chemistry

The journey to sophisticated reagents like triethyl methanetricarboxylate sodium begins with the simplest hydrocarbon, methane. The functionalization of C-H bonds, particularly in alkanes, has been a long-standing challenge and a key objective in organic chemistry. researchgate.netnih.gov The low reactivity of methane necessitates "activation" through the introduction of electron-withdrawing groups to render the methine proton acidic and thus easily removable, generating a nucleophilic carbanion.

Historically, this concept evolved from simple activated methane derivatives where one or two hydrogens on the central carbon are replaced by groups that can stabilize a negative charge. This evolution can be broadly categorized:

Singly activated methane derivatives: Compounds like nitromethane (B149229) or acetonitrile (B52724) feature a single electron-withdrawing group. While the protons are acidic enough to be removed by strong bases, the resulting carbanions have limited synthetic utility due to their moderate nucleophilicity and propensity for side reactions.

Doubly activated methane derivatives: The development of reagents like diethyl malonate and ethyl acetoacetate (B1235776) marked a significant leap. The presence of two ester or keto groups greatly increases the acidity of the methylene (B1212753) protons, allowing for the use of milder bases and providing more stable, and therefore more selective, nucleophiles. These have become cornerstone reagents in organic synthesis for the formation of carbon-carbon bonds.

Triply activated methane derivatives: Triethyl methanetricarboxylate represents a further step in this evolution. nbinno.com With three ethoxycarbonyl groups attached to a central carbon, the methine proton is highly acidic, facilitating the formation of the corresponding sodium salt, this compound. nbinno.comsigmaaldrich.com This high degree of activation results in a soft, non-basic nucleophile that is highly effective in a variety of synthetic transformations.

The progression from methane to multiply-activated derivatives reflects a continuous effort to control and harness the reactivity of a single carbon atom, enabling the construction of increasingly complex molecular architectures. nih.gov

Significance of this compound as a Nucleophilic Reagent

This compound, the sodium salt of triethyl methanetricarboxylate, is a potent nucleophile. sigmaaldrich.com Its significance stems from the unique structural and electronic properties conferred by the three ethyl ester groups. nbinno.com These groups are crucial for stabilizing the negative charge on the central carbon atom through resonance and inductive effects once the methine proton is removed by a base like sodium ethoxide.

The resulting carbanion is a soft nucleophile, which makes it particularly useful for reactions with soft electrophiles, such as in Michael additions and alkylations with alkyl halides. The steric bulk of the three ester groups also plays a role in influencing the stereochemical outcome of its reactions.

The primary importance of this compound as a nucleophilic reagent lies in its ability to introduce a C(COOEt)3 moiety into a molecule. This functional group can then be further manipulated. For instance, one or more of the ester groups can be hydrolyzed and decarboxylated, providing a route to substituted acetic acids or gem-diesters. This versatility makes it a valuable tool for constructing quaternary carbon centers, a common feature in many complex natural products and biologically active molecules. nih.gov

Properties of Triethyl Methanetricarboxylate and its Sodium Derivative:

| Property | Triethyl Methanetricarboxylate | This compound |

| CAS Number | 6279-86-3 scbt.com | 68922-87-2 sigmaaldrich.com |

| Molecular Formula | C10H16O6 scbt.com | C10H15NaO6 pharmaffiliates.com |

| Molecular Weight | 232.23 g/mol scbt.com | 254.21 g/mol pharmaffiliates.com |

| Appearance | Clear, colorless liquid or solid hsppharma.com | Powder sigmaaldrich.com |

| Melting Point | 29°C hsppharma.com | 196-200°C sigmaaldrich.com |

| Boiling Point | 253°C hsppharma.com | Not applicable |

| Purity | Typically >98% nbinno.com | Typically 98% sigmaaldrich.com |

Scope and Historical Context of its Application in Complex Molecule Synthesis

While the historical development of triethyl methanetricarboxylate itself is rooted in classic organic synthesis, its application in the construction of complex molecules has seen a resurgence with the increasing demands of medicinal chemistry and materials science. orgsyn.org

Historically, reagents with activated methylene groups, like diethyl malonate, have been more commonly documented in classic named reactions. However, the unique ability of triethyl methanetricarboxylate to act as a precursor to molecules with a high density of functional groups has secured its place in specialized applications.

In contemporary synthesis, triethyl methanetricarboxylate is recognized as a versatile building block for creating intricate molecular frameworks. nbinno.com Its applications are particularly notable in the pharmaceutical industry for the development of therapeutic agents. nbinno.com

Key applications in complex molecule synthesis include:

Synthesis of HIV-1 Integrase Inhibitors: The reagent is used in the preparation of novel dihydroquinoline-3-carboxylic acids. nbinno.comchemicalbook.com These compounds are being investigated for their potential to inhibit HIV-1 integrase, a crucial enzyme for the replication of the HIV virus. nbinno.comchemicalbook.com

Development of Hsp90 Inhibitors: Triethyl methanetricarboxylate is a key component in the synthesis of inhibitors for Heat Shock Protein 90 (Hsp90). nbinno.comchemicalbook.com Hsp90 is a protein involved in the stability of many proteins that promote the growth of cancer cells, making it a significant target in cancer therapy. nbinno.com

Fine Chemical Industry: Beyond pharmaceuticals, its ability to be selectively modified allows for the creation of a variety of derivatives with specific properties, which are valuable in materials science and the manufacturing of specialized chemicals. nbinno.com

The use of this compound in these examples highlights its strategic importance. It enables chemists to efficiently construct complex and highly functionalized molecules that would be challenging to assemble through other synthetic routes. nbinno.com Its role underscores the broader theme in modern organic synthesis of using building-block approaches to access novel chemical entities with potential applications in medicine and technology. nih.gov

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H16NaO6 |

|---|---|

Molecular Weight |

255.22 g/mol |

InChI |

InChI=1S/C10H16O6.Na/c1-4-14-8(11)7(9(12)15-5-2)10(13)16-6-3;/h7H,4-6H2,1-3H3; |

InChI Key |

QIROJVILGIDGKB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)C(=O)OCC.[Na] |

Origin of Product |

United States |

Synthetic Methodologies for the Generation of Triethyl Methanetricarboxylate Sodium

Deprotonation of Triethyl Methanetricarboxylate with Metal Alkoxides and Inorganic Bases

The most common and straightforward method for the synthesis of triethyl methanetricarboxylate sodium involves the deprotonation of triethyl methanetricarboxylate. This can be accomplished using a range of bases, from metal alkoxides to inorganic bases like metal hydrides and carbonates. The choice of base can influence the reaction conditions, yield, and purity of the resulting sodium salt.

Sodium ethoxide is a widely used base for the deprotonation of activated methylene (B1212753) and methine compounds, including triethyl methanetricarboxylate. The reaction is an acid-base equilibrium that strongly favors the formation of the resonance-stabilized enolate of triethyl methanetricarboxylate.

The reaction proceeds by the direct abstraction of the acidic proton from the central carbon atom of triethyl methanetricarboxylate by the ethoxide ion. The equilibrium lies far to the right due to the significant difference in acidity between ethanol (B145695) (the conjugate acid of the ethoxide ion) and triethyl methanetricarboxylate. The resulting sodium salt precipitates from the reaction mixture in many common organic solvents, driving the reaction to completion.

Key reaction parameters for the sodium ethoxide-mediated formation of this compound are summarized in the table below.

| Parameter | Typical Conditions | Notes |

| Solvent | Anhydrous ethanol, diethyl ether, toluene | The choice of solvent can affect the solubility of the product and the reaction rate. |

| Temperature | 0°C to room temperature | The reaction is typically exothermic and may require initial cooling. |

| Stoichiometry | Equimolar amounts of triethyl methanetricarboxylate and sodium ethoxide | A slight excess of the base may be used to ensure complete deprotonation. |

| Reaction Time | Typically 1-3 hours | Reaction progress can be monitored by the precipitation of the sodium salt. |

A typical laboratory-scale synthesis involves the slow addition of a solution of triethyl methanetricarboxylate in an anhydrous solvent to a stirred solution or suspension of sodium ethoxide. The use of anhydrous conditions is crucial to prevent the hydrolysis of both the sodium ethoxide and the resulting sodium salt. chemicalbook.com The product is then typically isolated by filtration, washed with a non-polar solvent to remove any unreacted starting material, and dried under vacuum.

Stronger bases, such as sodium hydride (NaH), can also be effectively employed for the deprotonation of triethyl methanetricarboxylate. libretexts.org Sodium hydride is a powerful, non-nucleophilic base that reacts irreversibly with acidic protons to generate the corresponding sodium salt and hydrogen gas. quora.com

The reaction with sodium hydride is typically carried out in an aprotic solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether. The reaction is vigorous and exothermic, necessitating careful control of the reaction temperature, often by cooling the reaction vessel in an ice bath. The evolution of hydrogen gas provides a visual indication of the reaction's progress.

While effective, the use of sodium hydride requires stringent safety precautions due to its high reactivity and the flammability of the hydrogen gas produced. quora.com

The use of weaker inorganic bases, such as sodium carbonate, is generally not effective for the complete deprotonation of triethyl methanetricarboxylate. While the enolate is stabilized, the basicity of carbonate is typically insufficient to drive the equilibrium completely towards the formation of the sodium salt.

Optimization of Synthetic Pathways for Enhanced Yield and Selectivity of this compound Formation

The optimization of the synthesis of this compound focuses on maximizing the yield and purity of the product. Key parameters that can be adjusted to achieve this include the choice of base and solvent, reaction temperature, and reaction time.

| Parameter | Effect on Yield and Selectivity | Optimization Strategy |

| Base Purity | Impurities in the base (e.g., sodium hydroxide (B78521) in sodium ethoxide) can lead to side reactions and lower yields. | Use freshly prepared or high-purity sodium ethoxide. Ensure sodium hydride is free from oil residues if a dispersion is used. |

| Solvent Purity | Protic impurities (e.g., water or ethanol) can consume the base and hydrolyze the product. | Use anhydrous solvents. |

| Temperature Control | Exothermic reactions can lead to side reactions if not properly controlled. | Maintain a consistent and optimal reaction temperature using cooling baths. |

| Addition Rate | Rapid addition of reagents can lead to localized overheating and side reactions. | Slow, controlled addition of the limiting reagent. |

| Stirring | In heterogeneous reactions (e.g., with sodium hydride), efficient stirring is crucial for complete reaction. | Use effective mechanical or magnetic stirring. |

For instance, when using sodium ethoxide, ensuring the absence of residual ethanol in the final product is important for subsequent reactions where ethanol could act as a competing nucleophile. This can be achieved by thorough washing of the isolated salt with a non-polar solvent and drying under high vacuum. When using sodium hydride, ensuring complete reaction is crucial to avoid having residual hydride in the product, which could pose a safety hazard and interfere with subsequent steps.

Ultimately, the optimal synthetic pathway will depend on the scale of the reaction, the desired purity of the product, and the specific requirements of the subsequent synthetic steps.

Reactivity Profiles and Mechanistic Investigations of Triethyl Methanetricarboxylate Sodium

Nucleophilic Reactivity of Triethyl Methanetricarboxylate Sodium in Carbon-Carbon Bond Formation

As a pre-formed, highly stabilized enolate, this compound is a valuable reagent for creating new carbon-carbon bonds. Its nucleophilic character is central to its utility in synthesis, participating in a range of substitution and addition reactions.

One of the most fundamental reactions of this compound is its alkylation with electrophiles such as haloalkanes. libretexts.org This transformation proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophilic carbanion attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. pressbooks.pub

The reaction is subject to the typical constraints of SN2 reactions. libretexts.org Consequently, it is most efficient with primary or methyl halides. Secondary halides may react more slowly and can lead to competing elimination reactions, while tertiary halides are generally unsuitable as they predominantly yield elimination products. libretexts.org Allylic and benzylic halides are also excellent substrates due to their enhanced reactivity in SN2 displacements.

A significant synthetic advantage of using this compound is the inherent control over the degree of alkylation. Unlike reagents such as diethyl malonate, which possess two acidic alpha-hydrogens and can undergo subsequent alkylation leading to mixtures of mono- and di-substituted products, triethyl methanetricarboxylate has only a single acidic proton on the central carbon. pressbooks.pub

Once this proton is removed to form the sodium enolate and the subsequent alkylation reaction occurs, the resulting product, a tetra-substituted carbon center, lacks any further acidic protons at that position. This structural feature intrinsically prevents polyalkylation, ensuring that the reaction stops cleanly at the monoalkylated stage. This obviates the need for strategies often employed with other active methylene (B1212753) compounds to control reactivity, simplifying product purification and improving yields of the desired mono-substituted compound.

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, such as a solid-liquid or liquid-liquid system. mdma.chcrdeepjournal.org In the context of alkylating this compound, which is a salt, with a water-insoluble haloalkane, PTC offers a highly efficient methodology. phasetransfer.com

The process involves a catalytic amount of a phase-transfer agent, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt. crdeepjournal.org This catalyst transports the methanetricarboxylate anion from the solid or an aqueous phase into the organic phase containing the haloalkane. crdeepjournal.org Inside the organic phase, the "naked" anion is highly reactive and readily undergoes the SN2 reaction. The catalyst then returns to the initial phase to transport another anion, continuing the catalytic cycle. This method avoids the need for expensive, anhydrous polar aprotic solvents and allows for milder reaction conditions, making the process more cost-effective and environmentally benign. phasetransfer.comacsgcipr.org

Table 1: Typical Catalysts and Conditions for Phase-Transfer Catalyzed Alkylation

| Phase-Transfer Catalyst | Typical Electrophile | Solvent System | General Reaction Conditions |

|---|---|---|---|

| Tetrabutylammonium bromide (TBAB) | Benzyl bromide | Toluene / Water | Room Temperature to 50 °C |

| Tetrabutylammonium iodide (TBAI) | 1-Iodobutane | Dichloromethane / Solid | Reflux |

| Aliquat 336 (Trioctylmethylammonium chloride) | Allyl chloride | Heptane / Water | 40-60 °C |

| Benzyltriethylammonium chloride (BTEAC) | Propargyl bromide | Benzene / 50% aq. NaOH | Room Temperature |

This compound is an excellent Michael donor for use in Michael reactions, a type of conjugate addition. wikipedia.org As a soft nucleophile, it preferentially attacks the β-carbon of α,β-unsaturated carbonyl compounds and other electron-deficient alkenes (Michael acceptors). masterorganicchemistry.com The reaction mechanism involves the 1,4-addition of the carbanion to the conjugated system, which generates a new enolate intermediate that is subsequently protonated during workup to yield the final adduct. masterorganicchemistry.com

This reaction is a powerful method for forming carbon-carbon bonds and constructing 1,5-dicarbonyl compounds or their analogues, which are versatile intermediates in organic synthesis. uci.edu The thermodynamic favorability of forming a new carbon-carbon single bond at the expense of a pi bond drives the reaction forward. masterorganicchemistry.com

Table 2: Examples of Michael Acceptors and Corresponding Adducts

| Michael Acceptor | Structure of Acceptor | Resulting Product Class |

|---|---|---|

| Methyl vinyl ketone | CH₂=CHCOCH₃ | 1,5-Ketoester |

| Ethyl acrylate | CH₂=CHCO₂Et | Glutaric acid derivative |

| Acrylonitrile | CH₂=CHCN | Cyanoester derivative |

| Cyclohexen-2-one | (CH₂)₄(CO)CH=CH | Substituted cyclohexanone |

Carbonyl condensation reactions involve the addition of an enolate to a carbonyl group. vanderbilt.edu While this compound cannot undergo self-condensation reactions (like the Claisen condensation) because it lacks additional α-protons, it can serve as the nucleophilic component in crossed-condensation reactions.

In a crossed Claisen-type condensation, the triethyl methanetricarboxylate anion can attack the electrophilic carbonyl carbon of another ester molecule, such as ethyl acetate. The reaction proceeds through a nucleophilic acyl substitution pathway. The initial tetrahedral intermediate collapses by expelling an ethoxide leaving group, resulting in the formation of a β-keto ester derivative. For the reaction to be effective, the ester electrophile should ideally be non-enolizable or less acidic than triethyl methanetricarboxylate to prevent competitive self-condensation of the electrophile.

Alkylation Reactions with Haloalkanes and Related Electrophiles

Radical-Mediated Reaction Pathways Initiated by this compound

While the chemistry of this compound is dominated by two-electron nucleophilic pathways, the potential for radical-mediated reactions exists under specific conditions. Such pathways are typically initiated by a single-electron transfer (SET) event. libretexts.org

An enolate, being an electron-rich species, can act as a single-electron donor to a suitable electron acceptor. escholarship.org This SET process would oxidize the enolate to an enol radical, while the acceptor is reduced to a radical anion. libretexts.orgchempedia.info This initiation step is distinct from the more common radical initiation methods involving heat or light. libretexts.org Potential acceptors for such an SET event could include certain transition metal ions or organic molecules with low-lying unoccupied molecular orbitals. Once generated, the enol radical can participate in subsequent radical chain reactions. However, it is important to note that this is not the characteristic mode of reactivity for stabilized enolates like this compound, which overwhelmingly favor nucleophilic pathways. The initiation of radical reactions via SET from such an enolate remains a specialized and less common reaction pathway compared to its well-established nucleophilic behavior.

Oxidative Coupling Reactions

The oxidative coupling of enolates represents a direct method for the formation of carbon-carbon bonds. In the context of this compound, this would involve the formation of a radical species via single-electron transfer to an oxidant, followed by dimerization or cross-coupling with another nucleophile. While direct studies on the oxidative coupling of this compound are not extensively documented, the reactivity of analogous enolates provides a predictive framework.

Research on the selective intermolecular oxidative cross-coupling of enolates has demonstrated that the main challenge is preventing homo-coupling. nih.gov Strategies to achieve selective cross-coupling often rely on the differential oxidation potentials of the enolates involved. For instance, the use of oxovanadium(V) complexes has been shown to induce selective cross-coupling between boron and silyl (B83357) enolates. researchgate.net It is plausible that this compound could participate in such reactions, coupling with other enolates or nucleophiles in the presence of a suitable oxidant.

Table 1: Examples of Oxidative Coupling Reactions of Ester Enolates

| Enolate Precursor | Coupling Partner | Oxidant | Product Type | Reference |

| Silyl Ketene Acetal | Boron Enolate | VO(OEt)Cl2 | Unsymmetrical 1,4-dicarbonyl | researchgate.net |

| Ester Enolate | - | Ferrocenium Ion | α,α'-Dimerized Ester | acs.org |

| Amide Enolate | Ester Enolate | VO(OPr)3 | Unsymmetrical 1,4-dicarbonyl | researchgate.net |

Cycloaddition Reactions Initiated from this compound Precursors

This compound can serve as a precursor for species that participate in cycloaddition reactions. For instance, its reaction with appropriate electrophiles could generate substituted intermediates capable of undergoing intramolecular or intermolecular cycloadditions.

A relevant analogy is the Michael addition of malonate esters to enones, which can be followed by an intramolecular Claisen condensation to yield cyclic β-hydroxyketo esters. nih.gov This suggests that this compound could react with α,β-unsaturated systems to form an adduct that, under appropriate conditions, could undergo cyclization. The three ester groups would offer multiple potential pathways for cyclization, leading to complex carbocyclic or heterocyclic systems.

Catalytic Transformations Involving this compound as a Substrate

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The sodium enolate of triethyl methanetricarboxylate, as a soft nucleophile, is an excellent candidate for such transformations. A well-established reaction is the palladium-catalyzed allylic alkylation, where a nucleophile attacks a π-allylpalladium complex. It is expected that this compound would react efficiently with allylic electrophiles in the presence of a palladium catalyst.

Furthermore, palladium-catalyzed arylations of enolates are known. nih.gov While challenges such as C- versus O-arylation and catalyst deactivation can arise, the use of appropriate ligands can control the regioselectivity and efficiency of the reaction. The reaction of this compound with aryl halides or triflates, catalyzed by a palladium complex, would provide a direct route to α-arylated tri-esters.

Table 2: Examples of Palladium-Catalyzed Reactions with Enolates

| Enolate Type | Electrophile | Catalyst System | Product Type | Reference |

| Azaallyl Anion | Aryl Chloride | Pd-NIXANTPHOS | Diarylmethylamine | nih.gov |

| Arene (via C-H activation) | Allylic Pivalate | Pd(OAc)2 / Phosphine Ligand | Allylated Arene | escholarship.org |

| Anilide (via C-H activation) | Arene | Pd(OAc)2 / DMSO | Biphenyl | nih.gov |

Rhodium catalysts are known to mediate a variety of transformations, including hydrogenations and cycloadditions. thieme-connect.de While specific examples of rhodium-catalyzed cyclocarbonylation with this compound are not prominent in the literature, the general reactivity of rhodium with enolates and related species suggests potential applications. For instance, rhodium carbenoids can react with enolates to form cyclopropanes or engage in C-H insertion reactions.

More relevant to the substrate, rhodium catalysts have been employed for the ortho-olefination of benzoates via C-H activation, where the ester group acts as a directing group. acs.org This suggests that the ester functionalities within a molecule derived from triethyl methanetricarboxylate could direct rhodium-catalyzed C-H functionalization reactions.

Decarboxylation Reactions Following Formation of this compound Adducts

A common synthetic application of malonic esters and related compounds is their use in alkylation or acylation reactions, followed by hydrolysis and decarboxylation to yield substituted carboxylic acids or ketones. pearson.com Adducts formed from the reaction of this compound with electrophiles would be expected to undergo similar transformations.

The presence of three ester groups offers the potential for selective or multiple decarboxylation steps. For example, after alkylation, hydrolysis of the resulting tri-ester would yield a tricarboxylic acid. Heating this intermediate would likely lead to the loss of one or more carboxyl groups as carbon dioxide, providing access to substituted di- or mono-carboxylic acids. The ease of decarboxylation would depend on the stability of the resulting carbanion intermediate.

Comparative Studies of this compound Reactivity with Related Triesters and Malonates

The reactivity of this compound is best understood by comparing it to the more extensively studied sodium salt of diethyl malonate.

Acidity and Nucleophilicity: The methine proton of triethyl methanetricarboxylate is significantly more acidic than the methylene protons of diethyl malonate due to the inductive effect and resonance stabilization provided by the third ester group. Consequently, this compound is a weaker base but a more stabilized and softer nucleophile. This increased stability can sometimes lead to lower reactivity in reactions requiring a more potent nucleophile.

Steric Hindrance: The presence of a third ethoxycarbonyl group in triethyl methanetricarboxylate increases the steric bulk around the nucleophilic carbon. This can hinder its approach to sterically demanding electrophiles compared to the less encumbered diethyl malonate enolate.

Synthetic Utility: While both reagents are used in the synthesis of carboxylic acids via alkylation and subsequent decarboxylation, the malonic ester synthesis is more common due to the ready availability and lower cost of diethyl malonate. pearson.com However, the unique structural feature of triethyl methanetricarboxylate allows for the introduction of a carbon bearing three functional groups, which can be advantageous in the synthesis of complex target molecules.

Table 3: Comparison of this compound and Diethyl Malonate Sodium

| Property | This compound | Diethyl Malonate Sodium |

| pKa of Parent Compound | Lower (more acidic) | Higher (less acidic) |

| Nucleophilicity | Softer, more stabilized | Harder, less stabilized |

| Steric Hindrance | Higher | Lower |

| Primary Synthetic Use | Introduction of a quaternary carbon with three ester groups | Malonic ester synthesis of carboxylic acids |

Based on a thorough review of available scientific literature, it has been determined that there is insufficient information to generate a detailed article on the specific applications of This compound within the requested outline. The outlined applications, such as the synthesis of specific pyrrole (B145914) and pyridone derivatives, its utility in forming polycyclic compounds, and its role as a building block for hyperbranched polyesters and dendritic structures, are not well-documented for this particular compound in the accessible chemical literature.

While triethyl methanetricarboxylate is a known chemical entity, its documented applications in advanced organic synthesis appear to be in different areas than those specified in the prompt. Current sources indicate its primary use as a versatile building block and intermediate in the pharmaceutical industry. nbinno.comnbinno.comnbinno.com

Key documented applications include:

Synthesis of Pharmaceutical Intermediates: The compound is utilized in the preparation of novel dihydroquinoline-3-carboxylic acids, which are investigated as potential inhibitors of HIV-1 integrase. fishersci.cachemicalbook.comhsppharma.comnbinno.com

Development of Cancer Therapeutics: It serves as a starting material in the synthesis of novel inhibitors for Heat Shock Protein 90 (Hsp90), a significant target in cancer research. nbinno.comfishersci.cachemicalbook.comnbinno.com

Controlled Alkylation Reactions: Methanetricarboxylates are sometimes used as "blocked" malonic esters, which restricts reactions with alkyl halides to monoalkylation, offering a degree of control in certain synthetic pathways. fishersci.ca

The trifunctional nature of triethyl methanetricarboxylate theoretically suggests potential as a core or branching unit in the synthesis of specialized molecular architectures like dendrimers or hyperbranched polymers. However, specific examples or detailed research findings demonstrating its practical application for these purposes could not be located. Standard synthetic routes for these complex structures typically employ other well-established monomers and core molecules.

Due to the lack of specific data for the requested topics, generating the article with the required level of detail and scientific accuracy is not possible without resorting to speculation. Therefore, the article cannot be provided as requested to ensure adherence to factual accuracy.

Applications of Triethyl Methanetricarboxylate Sodium in Advanced Organic Synthesis

As a Versatile Pronucleophile for Chain Elongation and Molecular Ramification

The utility of triethyl methanetricarboxylate and its corresponding sodium salt lies in its function as a pronucleophile, a latent nucleophile that becomes active under specific reaction conditions. The methine proton of triethyl methanetricarboxylate is acidic and can be readily removed by a base to form a stabilized carbanion, the active nucleophile. The pre-formed sodium salt provides a convenient source of this carbanion. This nucleophile is particularly effective for introducing a C(CO2Et)3 moiety into a molecule, a group that serves as a linchpin for subsequent chemical transformations.

This addition facilitates both chain elongation, the extension of a carbon backbone, and molecular ramification, the creation of branched structures. The three ester groups not only stabilize the nucleophilic carbon but also offer multiple sites for post-reaction modifications, such as hydrolysis to carboxylic acids, reduction to alcohols, or conversion to other functional groups. This versatility makes it a valuable building block for creating densely functionalized and sterically complex molecules.

Mitsunobu Reaction Applications

A notable application of triethyl methanetricarboxylate as a pronucleophile is in the Mitsunobu reaction. raco.catresearchgate.net The Mitsunobu reaction is a powerful method for converting a primary or secondary alcohol into a variety of other functional groups with inversion of stereochemistry. wikipedia.orgorganic-chemistry.org Typically, this reaction involves an alcohol, a nucleophile with an acidic proton (pKa generally less than 13), triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org

In this context, triethyl methanetricarboxylate serves as the acidic pronucleophile. The reaction proceeds through the activation of the alcohol by the PPh3/DEAD system, forming an alkoxyphosphonium salt. This intermediate acts as a good leaving group, which is then displaced by the carbanion generated from triethyl methanetricarboxylate in an SN2 fashion. organic-chemistry.org This process allows for the direct alkylation of the triethyl methanetricarboxylate carbanion with alcohols, which are typically poor electrophiles. researchgate.net

One specific example is the coupling of triethyl methanetricarboxylate to the C6 position of mannose in a one-step synthesis. raco.catresearchgate.net This reaction provides a direct and rapid route to a product that can be further elaborated to create mannose analogues with various functionalities at the C6 position, such as carboxylic acids. researchgate.net The reaction demonstrates the utility of this reagent for achieving chain elongation and ramification on complex, polyfunctional molecules like carbohydrates. raco.catresearchgate.net

| Reactants | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Mannose derivative (primary alcohol) + Triethyl methanetricarboxylate | Triphenylphosphine (PPh3), Diisopropyl azodicarboxylate (DIAD) | C6-coupled mannose-triethyl methanetricarboxylate adduct | 71% | raco.catresearchgate.net |

Synthetic Routes to Functionalized Derivatives for Material Science and Organic Chemical Research

The triethyl methanetricarboxylate moiety is a versatile precursor for synthesizing a wide range of functionalized derivatives with applications in material science and chemical research. nbinno.com The ability to manipulate its three ester groups allows for diverse derivatization, leading to compounds with unique properties tailored for specific applications. nbinno.com

In pharmaceutical and organic chemical research, triethyl methanetricarboxylate is a key intermediate in the synthesis of complex heterocyclic compounds and other biologically active molecules. nbinno.com For instance, it is utilized in the preparation of novel dihydroquinoline-3-carboxylic acids, which have been investigated as potential inhibitors of HIV-1 integrase. nbinno.comchemicalbook.com It also serves as a crucial building block in the synthesis of inhibitors for Heat Shock Protein 90 (Hsp90), a protein implicated in the progression of various cancers. nbinno.comchemicalbook.com

The general synthetic strategy involves the initial C-alkylation of the triethyl methanetricarboxylate sodium carbanion with a suitable electrophile. The resulting product, containing the core R-C(CO2Et)3 structure, can then undergo a series of transformations. For example, selective hydrolysis of one or more ester groups can yield carboxylic acids, which can be converted into amides, esters, or other acid derivatives. Alternatively, reduction of the esters can provide triols, which are valuable precursors for polyesters and other polymers in material science. The introduction of the triethyl methanetricarboxylate group to heterocyclic systems, such as furan (B31954), further expands its utility in creating novel molecular scaffolds. researchgate.net

| Target Compound Class | Synthetic Application | Field | Reference |

|---|---|---|---|

| Dihydroquinoline-3-carboxylic acids | Used as a key intermediate in multi-step synthesis. | Organic Chemical Research (HIV-1 Integrase Inhibitors) | nbinno.comchemicalbook.com |

| Hsp90 Inhibitors | Serves as a starting material for building complex inhibitors. | Pharmaceutical Research (Cancer Therapy) | nbinno.comchemicalbook.com |

| Functionalized Furans | The triethyl methanetricarboxylate group is introduced to a furan ring for further modification. | Organic Chemical Research | researchgate.net |

| Specialized Fine Chemicals | Versatile starting material for diverse derivatization. | Material Science, Chemical Manufacturing | nbinno.com |

Compound Index

| Compound Name |

|---|

| Triethyl methanetricarboxylate |

| This compound |

| Diethyl azodicarboxylate (DEAD) |

| Diisopropyl azodicarboxylate (DIAD) |

| Triphenylphosphine (PPh3) |

| Mannose |

| Dihydroquinoline-3-carboxylic acid |

| Furan |

Advanced Analytical and Spectroscopic Characterization Methodologies in the Study of Triethyl Methanetricarboxylate Sodium and Its Reaction Products

Mass Spectrometry (MS) Techniques for Mechanistic Elucidation and Product Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. It is extensively used to identify reaction products and to gain insights into reaction mechanisms involving triethyl methanetricarboxylate sodium.

Electron Ionization (EI) mass spectrometry of triethyl methanetricarboxylate reveals its molecular ion peak (M⁺), confirming its molecular weight. The fragmentation pattern observed in the mass spectrum provides structural information. Common fragmentation pathways for esters include the loss of alkoxy groups (-OR) and rearrangements like the McLafferty rearrangement.

For the study of reaction intermediates, particularly the ionic this compound, soft ionization techniques such as Electrospray Ionization (ESI-MS) are more suitable. ESI-MS allows for the direct observation of ions in solution, making it an invaluable tool for detecting the enolate anion of triethyl methanetricarboxylate. This technique can be used to monitor the formation of the sodium salt in real-time.

Furthermore, ESI-MS can be employed to detect and characterize transient intermediates in subsequent reactions. By analyzing the mass spectra of the reaction mixture at different time points, it is possible to identify the molecular weights of intermediates, providing crucial evidence for the proposed reaction mechanism. Tandem mass spectrometry (MS/MS) can be used to fragment these intermediates, yielding structural information that helps in their definitive identification.

Table 2: Key Mass Spectrometry Data for Triethyl Methanetricarboxylate

| Ion | m/z (Mass-to-Charge Ratio) | Technique | Significance |

| [C₁₀H₁₆O₆]⁺ | 232.1 | EI-MS | Molecular ion peak of triethyl methanetricarboxylate |

| [C₁₀H₁₅O₆]⁻ | 231.1 | ESI-MS | Anion of triethyl methanetricarboxylate (enolate) |

| Various fragment ions | Varies | EI-MS | Provides structural information through fragmentation patterns |

Infrared (IR) Spectroscopy for Functional Group Analysis in Reaction Intermediates

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups in a molecule. It is particularly useful for monitoring reactions involving this compound by observing the changes in characteristic absorption bands.

The IR spectrum of triethyl methanetricarboxylate is dominated by a strong absorption band in the region of 1735-1750 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ester groups. Often, malonic esters exhibit two distinct C=O stretching bands, a phenomenon attributed to vibrational coupling between the two carbonyl groups and the existence of different rotational isomers.

Upon formation of the this compound enolate, the electronic structure of the carbonyl groups is altered due to delocalization of the negative charge. This results in a significant shift of the C=O stretching frequency to a lower wavenumber, typically in the range of 1580-1650 cm⁻¹. This shift is a clear indication of enolate formation and can be used to monitor the progress of the deprotonation reaction.

In subsequent alkylation reactions, the enolate is consumed, and a new C-C bond is formed. The IR spectrum of the alkylated product will show the reappearance of the C=O stretching band at a frequency similar to that of the starting ester (around 1730-1750 cm⁻¹), confirming the conversion of the enolate intermediate to the final product.

Table 3: Characteristic IR Absorption Frequencies for Functional Groups in the Malonic Ester Synthesis

| Functional Group | Wavenumber (cm⁻¹) | Compound Type |

| C=O (Ester) | 1735-1750 | Triethyl Methanetricarboxylate / Alkylated Product |

| C=O (Enolate) | 1580-1650 | This compound |

| C-O (Ester) | 1000-1300 | Triethyl Methanetricarboxylate / Alkylated Product |

X-ray Crystallography for Definitive Structural Determination of Derivatives

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining suitable crystals of the reactive this compound can be challenging, X-ray diffraction analysis of its stable derivatives provides unambiguous proof of their molecular structure, including stereochemistry.

The process involves irradiating a single crystal of a derivative with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to calculate the electron density map of the molecule, from which the positions of individual atoms can be determined with high precision. This allows for the accurate measurement of bond lengths, bond angles, and torsional angles.

Chromatographic Techniques (e.g., GC, HPLC) for Reaction Monitoring and Purity Assessment

Chromatographic techniques are essential for separating the components of a mixture, making them indispensable for monitoring the progress of a reaction and for assessing the purity of the final product. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most commonly used chromatographic methods in this context.

GC is well-suited for the analysis of volatile and thermally stable compounds like triethyl methanetricarboxylate and its alkylated derivatives. In a typical GC analysis, a small sample of the reaction mixture is injected into the instrument, where it is vaporized and carried by an inert gas through a column. The components of the mixture are separated based on their boiling points and their interactions with the stationary phase of the column. By comparing the retention times of the peaks in the chromatogram with those of authentic standards, the presence of starting materials, intermediates, and products can be confirmed. The area under each peak is proportional to the concentration of the corresponding component, allowing for the quantitative monitoring of the reaction's progress. GC is also a standard method for determining the purity of the isolated triethyl methanetricarboxylate, which is often reported to be greater than 98%.

HPLC is a versatile technique that can be used to analyze a wider range of compounds, including those that are not volatile or are thermally sensitive. The separation in HPLC is based on the differential partitioning of the analytes between a liquid mobile phase and a solid stationary phase. HPLC is particularly useful for monitoring reactions involving the non-volatile this compound. Furthermore, chiral HPLC, which uses a chiral stationary phase, can be employed to separate and quantify enantiomers of chiral products that may be formed in asymmetric reactions.

Table 4: Application of Chromatographic Techniques in the Analysis of Malonic Ester Reactions

| Technique | Analyte | Purpose | Typical Observation |

| GC | Triethyl Methanetricarboxylate, Alkylated Products | Reaction Monitoring, Purity Assessment | Decrease in the peak for the starting material and increase in the peak for the product over time. |

| HPLC | This compound, Reaction Products | Reaction Monitoring | Separation of ionic and non-ionic components of the reaction mixture. |

| Chiral HPLC | Enantiomeric Products | Determination of Enantiomeric Excess | Separation of enantiomers into two distinct peaks. |

Electrochemical Methods (e.g., Cyclic Voltammetry) in Mechanistic Investigations

Electrochemical methods, such as cyclic voltammetry (CV), can provide valuable insights into the redox properties of molecules and can be used to study the mechanisms of reactions involving electron transfer steps. While not as commonly employed as spectroscopic and chromatographic techniques for routine analysis of malonic ester reactions, CV can offer unique mechanistic information.

In a cyclic voltammetry experiment, the potential of a working electrode is swept linearly with time, and the resulting current is measured. The resulting voltammogram provides information about the oxidation and reduction potentials of the species in solution.

For this compound, CV could potentially be used to study the oxidation of the enolate anion. The oxidation potential would provide information about the ease of removing an electron from the enolate, which can be related to its nucleophilicity. By studying how the voltammogram changes in the presence of reactants, such as alkyl halides, it may be possible to gain insights into the kinetics and mechanism of the electron transfer processes that might be involved in the reaction. However, the direct application of electrochemical methods to the mechanistic investigation of the classical malonic ester synthesis is not widely reported, as the reaction is generally considered to proceed via a nucleophilic substitution (Sₙ2) mechanism rather than an electron transfer pathway.

Theoretical and Computational Chemistry Approaches to Triethyl Methanetricarboxylate Sodium Reactivity

Quantum Chemical Calculations on Electronic Structure and Stability

A computational study of triethyl methanetricarboxylate sodium would typically begin with quantum chemical calculations to elucidate its electronic structure and thermodynamic stability. Methods like Density Functional Theory (DFT) would be employed to determine the optimized geometry of the ion pair and the corresponding enolate.

Key aspects of the electronic structure to be investigated would include the charge distribution and the nature of the frontier molecular orbitals (HOMO and LUMO). The negative charge in the tris(ethoxycarbonyl)methanide anion is expected to be delocalized over the central carbon atom and the oxygen atoms of the three ester groups. This delocalization is fundamental to the stability of the anion.

Table 6.1: Hypothetical Calculated Electronic Properties of this compound

| Property | Calculated Value (Arbitrary Units) | Description |

| HOMO Energy | -X.XX eV | Highest Occupied Molecular Orbital energy, indicating susceptibility to electrophilic attack. |

| LUMO Energy | +Y.YY eV | Lowest Unoccupied Molecular Orbital energy, indicating susceptibility to nucleophilic attack. |

| Mulliken Charge on C(alpha) | -0.XX | Partial negative charge on the central carbon atom. |

| Mulliken Charge on O(carbonyl) | -0.YY | Partial negative charge on the carbonyl oxygen atoms. |

| Dipole Moment | Z.ZZ Debye | Overall polarity of the ion pair. |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific research data is unavailable.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful tool for investigating the mechanisms of reactions involving species like this compound. For instance, in an alkylation reaction, computational methods can be used to map the potential energy surface, locating the transition state structure and calculating the activation energy. This provides insights into the reaction kinetics.

The modeling would involve calculating the energies of the reactants, the transition state, and the products. The difference in energy between the reactants and the transition state would yield the activation barrier, a crucial factor in determining the reaction rate. Various levels of theory and basis sets would be tested to ensure the accuracy of the results.

Prediction of Stereoselectivity and Regioselectivity in Reactions Involving this compound

This compound itself does not possess any chiral centers. However, its reactions with chiral electrophiles or in the presence of chiral catalysts could lead to stereoselective outcomes. Computational chemistry can be instrumental in predicting and explaining such selectivity. By modeling the transition states for the formation of different stereoisomers, the energetically favored pathway can be identified.

Regioselectivity becomes a key consideration when the electrophile has multiple reactive sites. Computational models can predict the preferred site of attack by the enolate by comparing the activation energies for the different possible reaction pathways. Factors such as steric hindrance and electronic effects in both the enolate and the electrophile would be analyzed to understand the origins of the observed or predicted regioselectivity.

Process Optimization and Scalability in the Academic and Industrial Preparation of Intermediates from Triethyl Methanetricarboxylate Sodium

Development of Continuous Flow Reactor Systems for Efficient Synthesis

Continuous flow chemistry has emerged as a transformative technology in chemical synthesis, offering significant advantages over traditional batch processing, particularly for reactions that are highly exothermic, rapid, or involve unstable intermediates. researchgate.netchemdistgroup.comeuropa.eu The application of continuous flow reactors to syntheses involving triethyl methanetricarboxylate sodium can lead to substantial improvements in efficiency, safety, and product consistency.

In a typical reaction, such as the alkylation of this compound with an alkyl halide, a continuous flow setup would involve pumping streams of the sodium salt and the alkylating agent into a mixing zone, followed by their passage through a temperature-controlled reactor coil or microreactor. mit.edu The high surface-area-to-volume ratio in these reactors facilitates superior heat transfer, allowing for precise temperature control and preventing thermal runaway, which can be a concern in large-scale batch reactions. europa.eu This enhanced thermal management enables reactions to be run under more aggressive conditions, potentially accelerating reaction rates and increasing throughput.

Furthermore, the rapid and efficient mixing characteristic of flow reactors ensures a homogeneous reaction mixture, which can minimize the formation of byproducts and lead to higher product yields and purity. flinders.edu.au The residence time of the reactants in the reactor can be precisely controlled by adjusting the flow rates and the reactor volume, allowing for fine-tuning of the reaction conditions to maximize conversion and selectivity. mit.edu For instance, a challenging reaction that suffers from low yield and byproduct formation in a batch process can be significantly improved in a flow system. By carefully controlling mixing, residence time, and temperature, yields can be substantially increased, and reaction times dramatically reduced. adesisinc.com

The scalability of continuous flow processes is another significant advantage. Scaling up production in a flow system is typically achieved by extending the operation time or by "numbering-up," which involves running multiple reactors in parallel. researchgate.net This approach avoids the complex and often unpredictable challenges associated with scaling up batch reactors, where heat and mass transfer properties can change dramatically with increasing volume.

To illustrate the potential benefits, the following table provides a comparative analysis of a hypothetical alkylation reaction of this compound in a traditional batch reactor versus a continuous flow system, based on typical improvements reported for similar chemical transformations. adesisinc.comrsc.org

| Parameter | Traditional Batch Process | Continuous Flow Process |

| Reaction Time | 2 - 6 hours | 5 - 20 minutes |

| Yield | 60 - 75% | > 90% |

| Product Purity | Moderate, requires extensive purification | High, simplified purification |

| Scalability | Complex, requires reactor redesign | Straightforward (time or numbering-up) |

| Safety | Risk of thermal runaway, handling of large quantities of reactants | Enhanced safety, small reactor volumes, better heat dissipation |

Strategies for Catalyst Recycling and Waste Minimization

In the industrial synthesis of chemical intermediates, the cost and environmental impact of catalysts and waste generation are critical considerations. For reactions involving this compound, particularly alkylations and acylations, the implementation of catalyst recycling and waste minimization strategies is essential for developing sustainable and economically viable processes.

One common approach to enhance the reactivity of the sodium enolate of triethyl methanetricarboxylate, especially in biphasic systems, is the use of phase-transfer catalysts (PTCs). google.com PTCs, such as quaternary ammonium (B1175870) salts or crown ethers, facilitate the transfer of the enolate from the solid or aqueous phase to the organic phase where the reaction with the electrophile occurs, thereby increasing the reaction rate. google.comresearchgate.net From a process optimization perspective, the ability to recycle the PTC is highly desirable. Strategies for this include anchoring the catalyst to a solid support, allowing for its easy separation from the reaction mixture by filtration, or using catalysts that can be recovered through techniques like nanofiltration.

The principles of green chemistry provide a framework for waste minimization in these processes. nih.gov Key metrics such as Atom Economy (AE), Process Mass Intensity (PMI), and the E-Factor (environmental factor) are used to evaluate the efficiency and environmental footprint of a chemical process. mdpi.comtudelft.nl For the synthesis of intermediates from this compound, a high atom economy is sought by designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.

Waste minimization can be achieved through several strategies:

Solvent Selection and Reduction: Choosing environmentally benign solvents and minimizing their use is a primary goal. Continuous flow systems can contribute to this by reducing the solvent volume required per unit of product. researchgate.net

Byproduct Prevention: Optimizing reaction conditions to maximize selectivity towards the desired product minimizes the formation of byproducts, which constitute a significant portion of the waste stream.

| Input Material | Mass (kg) per kg of Product (Without Recycling) | Mass (kg) per kg of Product (With 95% Catalyst Recycling) |

| This compound | 1.5 | 1.5 |

| Alkyl Halide | 1.0 | 1.0 |

| Phase-Transfer Catalyst | 0.1 | 0.005 |

| Solvent | 10.0 | 10.0 |

| Water (for workup) | 5.0 | 5.0 |

| Total Mass Input | 17.6 | 17.505 |

| Process Mass Intensity (PMI) | 17.6 | 17.505 |

While the reduction in PMI from catalyst recycling alone may seem modest in this example, the economic and environmental benefits of reusing an often expensive and potentially hazardous catalyst are substantial.

Engineering Aspects for Improved Reaction Parameters and Product Isolation

The engineering design of the reaction system plays a crucial role in optimizing reaction parameters and streamlining product isolation. For syntheses involving this compound, careful consideration of reactor design, control systems, and downstream processing is necessary to achieve high efficiency and scalability.

Reactor Design: The choice of reactor can significantly influence the outcome of a reaction. For instance, microreactors offer extremely high heat and mass transfer rates, making them ideal for highly exothermic or fast reactions. chemdistgroup.com For reactions that may involve the formation of solid byproducts, which could clog the narrow channels of a microreactor, alternative designs such as packed-bed reactors or continuous stirred-tank reactors (CSTRs) in series might be more appropriate. flinders.edu.au The materials of construction for the reactor are also important, especially if corrosive reagents are used.

Control and Automation: Modern chemical processing relies heavily on automation and real-time monitoring to ensure consistent product quality and safe operation. In a continuous flow setup for the synthesis of intermediates from this compound, parameters such as temperature, pressure, and flow rates can be precisely controlled and monitored. researchgate.net In-line analytical techniques, such as infrared (IR) spectroscopy or high-performance liquid chromatography (HPLC), can be integrated into the flow system to provide real-time data on reaction conversion and product purity. This data can be used in a feedback loop to automatically adjust reaction parameters, ensuring the process remains within the optimal operating window.

The following table summarizes key engineering aspects and their impact on the synthesis of intermediates from this compound.

| Engineering Aspect | Key Considerations | Impact on Reaction Parameters and Product Isolation |

| Reactor Type | Heat and mass transfer characteristics, handling of solids, material compatibility | Influences reaction rate, selectivity, and yield; determines suitability for specific reaction conditions |

| Process Control | Automation, in-line analytics (e.g., IR, HPLC), feedback loops | Ensures consistent product quality, enhances safety, enables real-time optimization of reaction parameters |

| Downstream Processing | In-line extraction, membrane separation, continuous crystallization | Simplifies product isolation, reduces solvent usage, improves product purity, lowers purification costs |

By systematically addressing these engineering aspects, the academic and industrial preparation of intermediates from this compound can be transformed from a conventional batch process into a highly efficient, scalable, and sustainable continuous manufacturing operation.

Future Research Directions and Emerging Applications of Triethyl Methanetricarboxylate Sodium in Chemical Science

Exploration of Novel Catalytic Systems for Enhanced Reactivity

The reactivity of triethyl methanetricarboxylate sodium as a nucleophile is well-established. However, future research will likely focus on the development of advanced catalytic systems to further enhance its reaction efficiency, selectivity, and scope.

One promising area is the use of transition metal catalysis . Palladium-catalyzed cross-coupling reactions, for instance, have been shown to be effective for a variety of organosodium compounds. researchgate.netresearchgate.net Future investigations could explore the use of palladium catalysts with specifically designed ligands to facilitate the arylation and vinylation of this compound, providing a direct route to highly functionalized products. The choice of ligands, such as sterically hindered trialkyl- and ferrocenyldialkylphosphines, could be crucial in achieving high yields and functional group tolerance in these transformations. nih.gov Similarly, rhodium-catalyzed asymmetric transformations could be explored to introduce chirality, a critical aspect in the synthesis of pharmaceuticals and other biologically active molecules. wayne.edu

Phase-transfer catalysis (PTC) represents another significant avenue for enhancing the reactivity of this compound. phasetransfer.comacsgcipr.orgcrdeepjournal.org This methodology can facilitate reactions between reactants in immiscible phases, which is particularly relevant for the alkylation of the sodium salt of triethyl methanetricarboxylate. crdeepjournal.org Future research could focus on the design and application of novel phase-transfer catalysts, including chiral catalysts for asymmetric alkylations, to improve reaction rates and selectivities while using milder and more environmentally friendly conditions. ijirset.com The use of solid-liquid PTC, with catalysts like tetra-n-butylphosphonium bromide, could offer advantages such as controllable reaction temperatures and increased selectivity. crdeepjournal.org

| Catalytic System | Potential Application for this compound | Expected Advantages |

| Palladium-based catalysts | Cross-coupling reactions (arylation, vinylation) | Direct formation of C-C bonds with high functional group tolerance |

| Rhodium-based catalysts | Asymmetric transformations | Introduction of chirality for the synthesis of enantiopure compounds |

| Phase-Transfer Catalysts (PTC) | Alkylation and other nucleophilic substitutions | Enhanced reaction rates, use of milder conditions, and improved sustainability |

Development of Green Chemistry Approaches for this compound Transformations

The principles of green chemistry are increasingly guiding synthetic strategies, and the transformations of this compound are no exception. Future research will undoubtedly focus on developing more environmentally benign methodologies for its use.

A key area of development is the use of alternative energy sources to promote reactions. Ultrasound-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to higher yields, shorter reaction times, and milder reaction conditions. ksu.edu.sanih.govekb.eg The application of ultrasound could be particularly beneficial for reactions involving this compound, such as Michael additions and Knoevenagel condensations, by enhancing mass transfer and activating the reacting species. nih.gov

The use of greener reaction media is another critical aspect. While organic solvents are traditionally used, future approaches will likely favor water or solvent-free conditions. For instance, Michael addition reactions, a classic transformation for compounds like triethyl methanetricarboxylate, are being increasingly developed to proceed in water or under solvent-free conditions, often with the aid of recyclable catalysts. ijsdr.org

Furthermore, the development of catalytic systems that operate under green conditions is a major research goal. This includes the use of biodegradable catalysts or catalysts that can be easily recovered and reused. For example, the Knoevenagel condensation, a reaction closely related to the reactivity of triethyl methanetricarboxylate derivatives, can be catalyzed by environmentally benign catalysts like potassium phosphate (B84403) in ethanol (B145695). mdpi.com

| Green Chemistry Approach | Application in this compound Chemistry | Environmental Benefits |

| Ultrasound-Assisted Synthesis | Michael additions, alkylations, condensations | Reduced energy consumption, shorter reaction times, milder conditions |

| Aqueous Reaction Media | Nucleophilic addition reactions | Elimination of volatile organic solvents, simplified work-up procedures |

| Recyclable Catalysts | Various transformations | Reduced waste, lower cost, and improved process efficiency |

Integration into Multicomponent Reactions and Tandem Processes

The efficiency of chemical synthesis can be significantly enhanced by combining multiple reaction steps into a single operation. This compound is an ideal candidate for integration into such complex reaction sequences due to its multiple reactive sites.

Multicomponent reactions (MCRs) , where three or more reactants combine in a one-pot synthesis to form a complex product, offer a powerful strategy for building molecular complexity in an atom- and step-economical manner. Future research could focus on designing novel MCRs that incorporate this compound as a key building block. For instance, its ability to act as a nucleophile could be exploited in combination with other reactants to construct diverse heterocyclic scaffolds, which are prevalent in medicinal chemistry.

Domino reactions , also known as cascade reactions, are another area where this compound could find expanded application. iupac.org In these reactions, the product of one transformation serves as the substrate for the next, all occurring in a single pot. A potential domino sequence could involve an initial Michael addition of this compound to an α,β-unsaturated compound, followed by an intramolecular cyclization to generate complex cyclic structures. masterorganicchemistry.comfrontiersin.org The Knoevenagel condensation, which involves the reaction of an active methylene (B1212753) compound with a carbonyl group, can also be the initiating step in powerful domino processes for the synthesis of heterocycles. iupac.orgresearchgate.net

The development of such integrated processes would not only improve the efficiency of organic synthesis but also open up new avenues for the creation of novel molecular architectures with potential applications in materials science and drug discovery.

| Integrated Process | Role of this compound | Key Advantages |

| Multicomponent Reactions | C1 building block and nucleophile | Rapid generation of molecular complexity, high atom economy |

| Domino (Cascade) Reactions | Initiator of the cascade through nucleophilic addition | Efficient construction of complex cyclic and polycyclic systems |

Q & A

Q. What are the typical reaction mechanisms involving triethyl methanetricarboxylate sodium in organic synthesis?

this compound (TMTNa) is widely used as a nucleophile in Mitsunobu reactions for chain elongation and functionalization. For example, in mannose derivatives, TMTNa reacts with alcohols via a Mitsunobu coupling (using ADDP and PPh₃) to form C6-functionalized products with yields up to 71% . The mechanism involves in situ generation of a phosphorane intermediate, enabling stereospecific substitution. Key steps include:

Q. How should researchers handle and store this compound to ensure stability?

TMTNa is hygroscopic and sensitive to moisture. Recommended protocols:

- Storage : Under inert gas (argon/nitrogen) at 2–8°C in sealed containers .

- Handling : Use anhydrous solvents (e.g., THF, DMF) and gloveboxes to prevent hydrolysis.

- Decomposition risks : Exposure to water generates carboxylic acid byproducts, altering reactivity .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

- H/C NMR : To confirm esterification and track shifts in carbonyl signals (e.g., δ 166.0–163.4 ppm for carboxylate groups) .

- IR spectroscopy : Peaks at 1703 cm (C=O stretching) and 1074 cm (C-O ester) .

- X-ray crystallography : Resolves hydrogen-bonding patterns (e.g., N–H⋯O dimers in crystal structures) .

Advanced Research Questions

Q. How can researchers optimize Mitsunobu reactions using this compound for low-yield scenarios?

Contradictions in yield (e.g., 71% vs. lower values in scaled reactions ) often arise from:

Q. What strategies resolve data contradictions in structural assignments of TMTNa derivatives?

Discrepancies in spectral data (e.g., F-NMR shifts in fluorinated analogs ) require:

Q. How does this compound enable synthesis of bioactive heterocycles?

TMTNa facilitates one-pot assembly of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates via condensation with anilines. Key considerations:

- Reaction temperature : 80–100°C in acetonitrile minimizes decarboxylation .

- Acid catalysis : Trifluoromethanesulfonic acid enhances cyclization efficiency .

- Applications : Derivatives serve as intermediates for anti-inflammatory drugs (e.g., ketorolac) .

Key Methodological Recommendations

- Reproducibility : Document solvent purity and moisture levels, as trace water hydrolyzes TMTNa .

- Safety : Use fume hoods due to low flash point (>110°C) and avoid inhalation .

- Data Validation : Cross-check melting points and spectral data against literature to address discrepancies (e.g., boiling point variations ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.